(R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Description
(R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (CAS 170838-83-2) is a chiral piperidine derivative with a molecular formula of C₁₈H₂₅NO₄ and a molecular weight of 319.40 g/mol . The compound features a benzyl substituent at the 3-position of the piperidine ring, a tert-butoxycarbonyl (Boc) protecting group at the 1-position, and a carboxylic acid moiety. Its stereochemistry at the 3-position (R-configuration) is critical for its applications in asymmetric synthesis and pharmaceutical intermediates. The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes.
Properties
IUPAC Name |
(3R)-3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-7-10-18(13-19,15(20)21)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWITFDUIZLEJL-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@](C1)(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Preparation Routes
Cyclization of Protected Precursors
A common approach involves cyclization of suitably substituted precursors bearing protected amine groups. For example, the compound can be prepared by cyclizing intermediates such as 3-substituted amino alcohols or halogenated precursors in the presence of bases and catalysts to form the piperidine ring with the desired stereochemistry.
- The use of tert-butoxycarbonyl protecting group on the nitrogen is introduced early to prevent side reactions during cyclization.
- Benzyl substitution is introduced either before or after ring closure, depending on the synthetic route.
Use of Chiral Starting Materials and Optical Resolution
- Starting from chiral amino acid derivatives or chiral piperidine carboxylic acid esters ensures the stereochemical integrity of the (R)-isomer.
- Optical purity is maintained or enhanced through selective protection/deprotection steps and mild reaction conditions to avoid racemization.
- Catalytic hydrogenation or reduction steps are carefully controlled to avoid loss of optical activity.
Protecting Group Strategies
- The tert-butoxycarbonyl (Boc) group is preferred for nitrogen protection due to its stability under various reaction conditions and ease of removal.
- Protection/deprotection steps are optimized to minimize by-products and improve overall yield.
Detailed Preparation Example (Based on Patent CN111362852A)
A representative preparation method involves the following steps:
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Protection | React 3,3-dimethoxy-azetidine with di-tert-butyl dicarbonate and triethylamine in methylene chloride at 10-40°C | Formation of 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine intermediate | 91 | Mild conditions, high yield |
| 2. Cyclization | Cyclization of protected intermediate with ammonium salts and base (e.g., triethylamine or potassium carbonate) | Formation of the piperidine ring with benzyl substitution | High | Use of organic/inorganic bases and halide catalysts (NaBr, KI) |
| 3. Deprotection | Removal of protecting groups under acidic or catalytic hydrogenation conditions | Liberation of free amine or acid groups | Moderate to high | Avoids racemization |
This method emphasizes:
- Use of environmentally friendly solvents (methylene chloride preferred over dioxane or DMSO).
- Application of mild bases and catalysts to reduce impurities.
- High applicability for industrial scale-up due to operational simplicity and cost-effectiveness.
Comparative Analysis of Preparation Methods
| Aspect | Traditional Methods | Improved Patent Methods (e.g., CN111362852A) |
|---|---|---|
| Starting Materials | Often expensive or hazardous (e.g., benzhydrylamine, sodium azide) | Readily available, low-cost precursors |
| Reaction Conditions | Harsh (high pressure hydrogenation, strong reducing agents) | Mild temperature, ambient pressure, safer reagents |
| Optical Purity Control | Difficult, prone to racemization | High optical purity maintained via chiral starting materials and mild conditions |
| Environmental Impact | Use of toxic solvents (DMSO, dioxane), hazardous reagents | Use of safer solvents (methylene chloride), reduced waste |
| Yield | Moderate to low due to impurities | High yields (up to 91% in key steps) |
| Industrial Scalability | Limited due to complexity and safety | Strong applicability for scale-up production |
Research Findings and Observations
- The use of triethylamine as an organic base and potassium carbonate or sodium carbonate as inorganic bases improves reaction efficiency and selectivity.
- Halide catalysts such as sodium bromide or potassium iodide facilitate cyclization and substitution reactions.
- Protecting group chemistry is crucial; the Boc group provides a balance between stability during synthesis and ease of removal.
- Avoidance of hazardous reagents like sodium azide and lithium aluminum hydride enhances safety and environmental compliance.
- Optical isomers can be selectively synthesized by starting from chiral precursors or by controlling reaction stereochemistry, as described in CN103373953A.
Summary Table of Key Reagents and Conditions
| Reagent/Component | Role | Preferred Choices |
|---|---|---|
| Protecting Group | Nitrogen protection | tert-Butoxycarbonyl (Boc) |
| Base | Facilitate cyclization | Triethylamine, Potassium carbonate |
| Catalyst | Promote substitution/cyclization | Sodium bromide, Potassium iodide |
| Solvent | Reaction medium | Methylene chloride |
| Starting Material | Chiral precursor | 3-substituted amino alcohols, esters |
| Deprotection Conditions | Remove protecting groups | Acidic hydrolysis, catalytic hydrogenation |
Chemical Reactions Analysis
Types of Reactions
®-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the benzyl group.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid for deprotection, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized to produce a variety of derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research:
(R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid has been investigated for its potential role in the synthesis of compounds that exhibit anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit specific cancer cell lines, demonstrating promising results in preclinical trials.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of a series of piperidine derivatives based on this compound, which showed significant cytotoxic activity against various cancer types, including breast and prostate cancer cells .
Organic Synthesis
Building Block for Complex Molecules:
This compound serves as a versatile building block in organic synthesis, particularly for constructing piperidine-based frameworks. Its tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, making it suitable for multi-step synthesis processes.
Data Table: Synthesis Applications
Neuropharmacology
Research indicates that this compound is involved in synthesizing neuroactive compounds. Its derivatives have been tested for potential effects on neurotransmitter systems, which could lead to new treatments for neurological disorders.
Case Study:
A paper presented at the International Conference on Neuropharmacology detailed the synthesis of piperidine derivatives from this compound, showing efficacy in modulating dopamine receptors, which could be beneficial in treating conditions like Parkinson's disease .
Pharmaceutical Development
The compound is also significant in pharmaceutical development due to its role as an intermediate in the synthesis of various drug candidates. Its structural characteristics facilitate the design of molecules with improved bioavailability and target specificity.
Example Applications:
- Development of analgesics
- Creation of anti-inflammatory drugs
- Synthesis of agents targeting metabolic disorders
Mechanism of Action
The mechanism of action of ®-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed to expose the amine, which can then participate in various biochemical pathways. The benzyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperidine Derivatives
The compound’s structural analogs differ in substituent type, position, and stereochemistry. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score |
|---|---|---|---|---|
| (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (170838-83-2) | C₁₈H₂₅NO₄ | 319.40 | 3-benzyl, 1-Boc, 3-carboxylic acid (R) | 1.00 |
| 1-(tert-Butoxycarbonyl)-3-(4-methylbenzyl)piperidine-3-carboxylic acid (887344-23-2) | C₁₉H₂₇NO₄ | ~333.42 | 3-(4-methylbenzyl), 1-Boc | 1.00 |
| 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (221141-79-3) | C₁₇H₂₃NO₄ | 305.37 | 4-phenyl, 1-Boc, 3-carboxylic acid | 0.99 |
| (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (652971-20-5) | C₁₇H₂₃NO₄ | 305.37 | 4-phenyl, 1-Boc, 3-carboxylic acid (3S,4R) | N/A |
| Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (473838-66-3) | C₁₆H₂₁NO₃ | 275.34 | 3,3-dimethyl, 4-oxo, 1-benzyloxycarbonyl | 0.84 |
Key Observations :
- Substituent Effects : The 3-benzyl group in the target compound increases steric bulk compared to 4-phenyl analogs (e.g., 221141-79-3), influencing receptor binding in drug design .
- Methyl Substitution : The 4-methylbenzyl analog (887344-23-2) shows higher lipophilicity (logP ~3.2 vs. ~2.8 for the target compound), impacting membrane permeability .
- Stereochemistry : The (3S,4R)-configured analog (652971-20-5) exhibits distinct crystallographic packing and solubility profiles due to altered hydrogen-bonding networks .
Biological Activity
(R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (CAS No. 339539-81-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.
Research indicates that this compound may interact with specific receptors in the central nervous system, potentially modulating neurotransmitter levels. The presence of the piperidine ring is crucial for its pharmacological properties, as it mimics neurotransmitter structures, thus facilitating receptor binding .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits notable activity against several targets:
- Serotonin Receptors : It shows potential in modulating serotonin uptake, which is critical for mood regulation .
- Enzyme Inhibition : Some studies suggest that it may inhibit enzymes related to neurodegenerative diseases, although specific targets remain to be fully elucidated .
Case Studies
Several case studies have explored the efficacy and safety of this compound:
- Neuropharmacological Effects :
- Pain Management :
Synthesis
The synthesis of this compound involves several steps:
- Starting Materials : 3-piperidinecarboxylic acid is reacted with thionyl chloride for esterification.
- Formation of the Tert-butoxycarbonyl Group : The compound undergoes an additive reaction with bis(tert-butoxycarbonyl)oxide.
- Chiral Separation : The final product is obtained through chiral separation using R-(+)-alpha-methylbenzylamine .
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers confirm the identity and purity of (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm stereochemistry and functional groups (e.g., benzyl, Boc-protected piperidine). Compare chemical shifts with literature data for related Boc-protected piperidines .
- High-Performance Liquid Chromatography (HPLC): Use chiral columns to verify enantiomeric purity, as racemization may occur during synthesis .
- X-ray Crystallography: For unambiguous stereochemical confirmation, employ SHELX programs (e.g., SHELXL) for structure refinement. This is critical for resolving ambiguities in chiral centers .
- Mass Spectrometry (MS): Validate molecular weight (CHNO, MW 319.4) via ESI-MS or MALDI-TOF .
Q. What are the standard synthetic routes for preparing this compound?
Methodological Answer:
- Boc Protection Strategy: Start with (R)-piperidine-3-carboxylic acid derivatives. Introduce the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (BocO) in the presence of a base (e.g., DMAP) .
- Benzylation: Employ benzyl bromide or chloride under basic conditions (e.g., KCO) to introduce the benzyl group at the 3-position of the piperidine ring. Monitor regioselectivity using TLC or LC-MS .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .
Advanced Research Questions
Q. How can researchers control stereochemical integrity during synthesis, especially at the 3-benzyl position?
Methodological Answer:
- Chiral Auxiliaries/Catalysts: Use asymmetric catalysis (e.g., Rhodium or Palladium complexes) to ensure retention of the (R)-configuration during benzylation. Monitor enantiomeric excess (ee) via chiral HPLC .
- Enzymatic Resolution: If racemization occurs, employ lipases or esterases to selectively hydrolyze undesired enantiomers. This method is effective for Boc-protected intermediates .
- Crystallographic Validation: Regularly validate intermediates using X-ray diffraction to detect stereochemical drift. SHELXD or SHELXE can assist in phase determination for chiral centers .
Q. What analytical methods resolve contradictions in crystallographic or spectroscopic data for this compound?
Methodological Answer:
- Multi-Technique Cross-Validation: Combine X-ray data (SHELX-refined) with -NMR nuclear Overhauser effect (NOE) experiments to confirm spatial arrangements of substituents .
- Density Functional Theory (DFT): Calculate theoretical NMR chemical shifts or IR spectra and compare with experimental data to identify discrepancies in functional group assignments .
- Parameterized Refinement: Use Rogers’s η and x parameters to assess enantiomorph-polarity in crystallographic data, which is critical for distinguishing near-centrosymmetric artifacts .
Q. How is this compound applied in medicinal chemistry research, particularly in drug discovery?
Methodological Answer:
- Intermediate for mGluR5 Modulators: The Boc-piperidine scaffold is a key intermediate in synthesizing metabotropic glutamate receptor 5 (mGluR5) ago-potentiators. Optimize substituents via structure-activity relationship (SAR) studies to enhance potency .
- Prodrug Design: The Boc group enhances solubility and stability during in vitro assays. Hydrolyze it in vivo using acidic conditions (e.g., HCl/dioxane) to release the active piperidine-carboxylic acid .
Q. What are the challenges in characterizing the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies: Incubate the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC to identify cleavage products (e.g., loss of Boc group or benzyl oxidation) .
- Kinetic Analysis: Use Arrhenius plots to predict shelf-life. For example, Boc deprotection kinetics can be modeled under acidic conditions (4N HCl/dioxane) .
- Solid-State Stability: Perform differential scanning calorimetry (DSC) to assess thermal decomposition and hygroscopicity .
Q. How can researchers address low yields in multi-step syntheses involving this compound?
Methodological Answer:
- Optimize Coupling Reactions: For amide bond formation, replace EDCI/HOBt with more efficient reagents like HATU or PyBOP. Pre-activate carboxylic acids with DIPEA to improve yields .
- Minimize Side Reactions: Use inert atmospheres (N/Ar) to prevent oxidation of the benzyl group. Add radical scavengers (e.g., BHT) in free-radical-prone steps .
- Scale-Up Considerations: Transition from batch to flow chemistry for exothermic steps (e.g., Boc deprotection) to improve reproducibility and safety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
